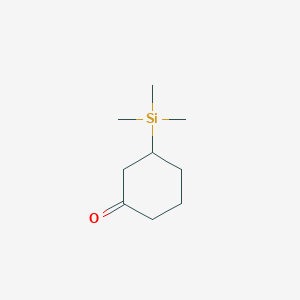

Cyclohexanone, 3-(trimethylsilyl)-

Description

BenchChem offers high-quality Cyclohexanone, 3-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 3-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZOUFIZRWXHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450010 | |

| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-60-4 | |

| Record name | Cyclohexanone, 3-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Trimethylsilyl)cyclohexanone as a Strategic Synthon

An in-depth technical guide on 3-(trimethylsilyl)cyclohexanone (CAS 7531-60-4).

CAS: 7531-60-4 | Formula: C

Executive Summary

3-(Trimethylsilyl)cyclohexanone represents a specialized class of

The TMS group at the C3 position exerts a profound influence on the molecule's reactivity through two primary mechanisms:

-

Steric Control: The bulky TMS group (A-value ~2.5 kcal/mol) strongly biases the conformational equilibrium, locking the ring into a specific chair conformation.

-

Electronic Stabilization: The

-silicon effect (hyperconjugation between the C-Si

This guide details the physicochemical properties, synthesis, mechanistic utility, and experimental protocols for 3-(trimethylsilyl)cyclohexanone, designed for researchers in drug discovery and advanced organic synthesis.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

| Property | Data | Notes |

| IUPAC Name | 3-(Trimethylsilyl)cyclohexan-1-one | |

| CAS Number | 7531-60-4 | |

| Molecular Formula | C | |

| Molecular Weight | 170.32 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | ~85-90 °C at 10 mmHg | Estimated based on structural analogs; typically purified by vacuum distillation. |

| Density | ~0.92 g/mL | Estimated relative to 3-t-butylcyclohexanone. |

| Solubility | Soluble in Et | Hydrophobic; limited water solubility. |

| Stability | Stable under inert atmosphere (N | Sensitive to strong acids/bases which may cause desilylation. |

Synthesis & Manufacturing

The most robust method for synthesizing 3-(trimethylsilyl)cyclohexanone is the conjugate addition of a silyl nucleophile to 2-cyclohexen-1-one. This approach ensures high regioselectivity and yield.

Mechanistic Pathway

The reaction typically employs a silyl-cuprate reagent (generated in situ from phenyldimethylsilyl lithium or similar silyl-lithium species with copper salts) or a silyl-zincate. The "soft" nucleophilic character of the silyl-cuprate ensures 1,4-addition over 1,2-addition.

Synthesis Workflow (Graphviz)

Experimental Protocol (Representative)

Reagents: 2-Cyclohexen-1-one (1.0 equiv), Hexamethyldisilane (or Chlorotrimethylsilane/Li), CuCN (catalytic), THF (anhydrous).

-

Preparation of Silyl-Lithium: In a flame-dried flask under Argon, generate trimethylsilyllithium (Me

SiLi) by reacting hexamethyldisilane with methyllithium in HMPA/THF at 0°C. -

Cuprate Formation: Transfer the Me

SiLi solution to a suspension of CuCN in THF at -78°C to form the lower-order silyl cuprate. -

Conjugate Addition: Add 2-cyclohexen-1-one dropwise to the cuprate solution at -78°C. Stir for 1-2 hours.

-

Quench: Quench the reaction with saturated aqueous NH

Cl. -

Workup: Extract with diethyl ether (3x), wash combined organics with brine, dry over MgSO

, and concentrate. -

Purification: Purify by flash column chromatography (SiO

, Hexanes/EtOAc 95:5) or vacuum distillation.

Mechanistic Utility & Reactivity

Conformational Analysis

The trimethylsilyl group is bulky, with an A-value of approximately 2.5 kcal/mol .[1][2] While less sterically demanding than a tert-butyl group (A-value ~4.9 kcal/mol) due to the longer C-Si bond length (1.87 Å vs 1.54 Å for C-C), it is still large enough to anchor the cyclohexane ring in a specific conformation.

-

Dominant Conformer: The chair form with the TMS group in the equatorial position is favored by >98% at room temperature.

-

Implication: This conformational lock directs incoming electrophiles to attack from specific trajectories (e.g., axial attack), enabling high diastereoselectivity in subsequent reactions like alkylation or reduction.

The -Silicon Effect

The TMS group provides significant electronic stabilization to carbocations at the

-

Application: In reactions that generate a partial positive charge at the

-carbon (e.g., certain rearrangement reactions or solvolysis of leaving groups), the C-Si bond will align parallel to the empty p-orbital to maximize overlap, often dictating the stereochemical outcome.

Reactivity Flowchart (Graphviz)

Key Applications in Synthesis

The Fleming-Tamao Oxidation

One of the most valuable applications of 3-(trimethylsilyl)cyclohexanone is its use as a "masked" hydroxyl group. The C-Si bond can be converted to a C-OH bond with complete retention of stereochemistry .

-

Mechanism: The reaction involves electrophilic attack on the silicon (often by a fluoride or peracid source) followed by a rearrangement of the organic group from silicon to oxygen.

-

Utility: This allows the installation of a hydroxyl group at the C3 position after performing reactions that might otherwise be incompatible with an alcohol (e.g., strong base alkylations).

Regioselective Functionalization

The bulky TMS group at C3 influences the formation of enolates.

-

Kinetic Enolization (LDA, -78°C): Favors deprotonation at C6 (the less hindered

-position), away from the TMS group. -

Thermodynamic Enolization: Equilibration can lead to mixtures, but the steric bulk of TMS often disfavors the formation of the

enolate, keeping reactivity at the C6 position.

Safety & Handling

While specific toxicological data for CAS 7531-60-4 is limited, it should be handled with the standard precautions applicable to organosilanes and cyclic ketones.

-

Hazards: Likely a skin and eye irritant (H315, H319). May be harmful if swallowed or inhaled.[3]

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Moisture can lead to slow hydrolysis of the C-Si bond over extended periods, especially in the presence of trace acids/bases.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

References

-

Fleming, I. (2002). Organosilicon Chemistry. In Molecular Orbitals and Organic Chemical Reactions. Wiley.[4] Link

-

Lipshutz, B. H., et al. (1984). "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions." Organic Reactions, 41, 135-631. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values and conformational analysis). Link

-

Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.[4] (Reference for Silyl Cuprate preparation). Link

- Hudrlik, P. F., & Hudrlik, A. M. (1990). "Organosilicon Chemistry in Organic Synthesis." Journal of Organic Chemistry. (Discussion on -silicon effect).

Sources

Conformational Dynamics of the 3-Trimethylsilyl Group: Steric Deception and Stereoelectronic Control

The following technical guide is structured to provide a comprehensive analysis of the conformational behavior of the 3-trimethylsilyl (TMS) group. It moves beyond standard textbook definitions to explore the specific steric and stereoelectronic nuances that differentiate silicon-based substituents from their carbon analogs.

Executive Summary

The trimethylsilyl (TMS) group presents a conformational paradox in organic synthesis. While it possesses significant physical volume—larger than a tert-butyl group—it exhibits a significantly lower conformational "locking" ability (

The Silicon Paradox: Bond Length vs. Steric Bulk

To understand the preference of the 3-TMS group, one must first decouple "size" from "effective steric bulk."

The Geometric Discrepancy

The TMS group is physically larger than a tert-butyl (

| Parameter | tert-Butyl ( | Trimethylsilyl ( | Impact on Conformation |

| Central Atom Radius | ~0.77 Å (Carbon) | ~1.17 Å (Silicon) | Si is physically larger. |

| Bond Length to Ring | 1.54 Å (C–C) | 1.87–1.89 Å (C–Si) | The TMS group is held further away from the ring. |

| 4.9 kcal/mol | 2.5 kcal/mol | TMS is effectively "smaller" in terms of steric clash. |

Mechanistic Insight: The extended C–Si bond pushes the methyl groups of the TMS moiety away from the 1,3-diaxial hydrogens. Consequently, the severe van der Waals repulsion that "locks" a

Case Study: 3-TMS Cyclohexanone

In 3-substituted cyclohexanones, the conformational landscape shifts due to the

The "Missing" Interaction

In a standard cyclohexane chair, an axial substituent at C3 experiences two destabilizing 1,3-diaxial interactions: one with H-C1 and one with H-C5.

-

In Cyclohexanone: The C1 position is a carbonyl group (

). It lacks an axial hydrogen. -

The Consequence: The axial 3-TMS group experiences only one significant 1,3-diaxial interaction (with H-C5).

Energetic Analysis

While the TMS group still prefers the equatorial orientation, the energy gap (

-

Cyclohexane (3-TMS):

kcal/mol (Favors Equatorial). -

Cyclohexanone (3-TMS):

kcal/mol (Favors Equatorial).

Synthetic Implication: Unlike

Visualization of the Equilibrium

The following diagram illustrates the reduced steric penalty in 3-TMS cyclohexanone compared to the alkane.

Figure 1: Conformational equilibrium of 3-TMS cyclohexanone.[2] Note the reduced

The Allylic Switch: 3-TMS Cyclohexene

The "preference" for equatorial dissolves completely in specific unsaturated systems. This is the domain of Allylic Strain (

The Mechanism of Inversion

In a 3-substituted cyclohexene, the substituent can adopt a pseudo-equatorial or pseudo-axial position.

-

Standard Preference: A lone 3-TMS group prefers pseudo-equatorial to avoid 1,3-diaxial-like interactions.

-

The Switch: If there is a substituent at the C2 position (e.g., 2-methyl-3-TMS-cyclohexene), the pseudo-equatorial TMS group is forced into a severe steric clash with the C2-methyl group (

strain). -

Result: To relieve this strain, the ring flips, placing the bulky TMS group in the pseudo-axial position. The long C–Si bond accommodates this axial position better than a C–C bond would, making the axial conformer the ground state.

Workflow: Predicting Conformational Preference

Use this logic flow to determine the likely position of the TMS group in your substrate.

Figure 2: Decision tree for predicting 3-TMS conformational preference.

Experimental Validation Protocols

Trust but verify. As a scientist, you must confirm the conformation of your specific 3-TMS derivative using NMR spectroscopy.

H NMR Coupling Analysis ( -Values)

The vicinal coupling constants (

Protocol:

-

Sample Prep: Dissolve ~5 mg of compound in CDCl

or C -

Acquisition: Acquire a standard

H spectrum. If signals overlap, run a 2D COSY or HSQC to identify the H3 proton (alpha to silicon). -

Analysis: Measure the width of the H3 signal (or sum of couplings,

).-

Axial H3 (Equatorial TMS): H3 is axial.[2] It will have two large couplings (

Hz) with axial protons at C2/C4.-

Observed Pattern: Large triplet of doublets (or similar wide multiplet).

Hz.

-

-

Equatorial H3 (Axial TMS): H3 is equatorial.[2] It has only small couplings (

and-

Observed Pattern: Narrow multiplet or broad singlet.

Hz.

-

-

Nuclear Overhauser Effect (NOE)

-

Equatorial TMS: Strong NOE between the TMS methyls and the axial protons at C3 and C5 is not possible. Look for NOE with equatorial protons.

-

Axial TMS: Strong NOE between TMS methyls and axial protons at C5 (syn-axial interaction).

Synthetic Implications

The conformational flexibility of the 3-TMS group impacts stereoselectivity in nucleophilic additions (e.g., Grignard addition to the ketone).

-

Felkin-Anh vs. Steric Control: In 3-TMS cyclohexanone, the TMS group is not large enough to completely block the equatorial face if the reaction proceeds through a transition state where the TMS moves axial.

-

Reactivity: Because the C–Si bond is an electron donor (

), it can stabilize adjacent positive charge (

References

- Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

-

Axelsson, A. K. et al. "Conformational Analysis of Silyl-Substituted Cyclohexanes." Journal of Organic Chemistry, 2003 , 68, 15163-15173. Link

-

Hoffmann, R. W. "Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations."[5][7] Chemical Reviews, 1989 , 89, 1841–1880.[7] Link

-

Reich, H. J. "WinPLT: NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.[8] Link

-

BenchChem. "Conformational Analysis of Substituted Cyclohexenes." Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

electronic effects of beta-silicon on carbonyl reactivity

The Silicon Switch: Electronic and Stereoelectronic Control of Carbonyl Reactivity via the -Silicon Effect

Executive Summary

For: Medicinal Chemists, Process Chemists, and Synthetic Methodologists.

Core Utility: This guide details the exploitation of the

Part 1: Theoretical Foundation

The Hyperconjugative Donor ( )

The

-

Ground State: The

orbital overlaps with the -

Transition State (The "Switch"): Upon nucleophilic attack, the C=O bond rehybridizes from

to

Orbital Interaction Diagram

The following diagram illustrates the critical frontier molecular orbital (FMO) interaction that dictates the reactivity and conformation.

Part 2: Reactivity & Stereocontrol (The Felkin-Anh-Fleming Model)

The primary utility of

The Modified Felkin-Anh Model

When a nucleophile attacks a chiral

-

Conformation: The C-Si bond aligns perpendicular to the carbonyl plane to maximize

overlap and minimize steric clash. -

Trajectory: The nucleophile attacks along the Bürgi-Dunitz angle (

) anti to the Large group. -

Outcome: This leads to high diastereoselectivity (typically >20:1), favoring the 1,2-anti product (relative to the silyl group and the newly formed hydroxyl).

Chelation Control (The Reversal)

If the silyl group contains a heteroatom capable of coordination (e.g., an alkoxysilane) or if a chelating Lewis Acid (

Decision Matrix: Selecting Conditions

| Desired Stereochemistry | Controlling Factor | Reagent Class | Lewis Acid | Predicted dr |

| 1,2-Anti | Felkin-Anh (Steric/Electronic) | Non-chelating Hydride ( | None | > 20:1 |

| 1,2-Syn | Cram-Chelate | Chelating Hydride ( | > 15:1 | |

| 1,2-Anti | Felkin-Anh | Grignard ( | None | ~10:1 |

Part 3: Experimental Workflows

This section details the standard protocol for installing a chiral center using the

Workflow Diagram

Protocol: Synthesis of anti-1,3-Diol Motif via -Silyl Ketone

Step 1: Installation of the Silyl Group (Conjugate Addition)

-

Reagents: Phenyldimethylsilyllithium (

), CuCN, -

Rationale: The phenyldimethylsilyl group is chosen because the phenyl ring is required for the subsequent oxidation (Fleming protocol).

-

Procedure:

-

Generate

from -

Add CuCN (0.5 equiv) to form the lower-order silyl cuprate at

C. -

Add the enone dropwise. Stir for 1h at

C. -

Quench with saturated

.

-

Validation:

NMR will show a shift from chlorosilane (10 ppm) to the-3 to -5 ppm).

-

Step 2: Diastereoselective Reduction (Felkin-Anh)

-

Reagents:

(LAH) or -

Rationale: LAH provides a "reactant-like" transition state, adhering strictly to Felkin-Anh control. The bulky Silyl group directs hydride attack to the anti face.

-

Procedure:

-

Dissolve

-silyl ketone in dry -

Add LAH (1.2 equiv) slowly.

-

Monitor by TLC (disappearance of carbonyl).

-

Workup with Fieser method (

,

-

Data Check: Expect >95:5 dr favoring the anti-isomer. Confirm via NOESY (coupling constants between

and

-

Step 3: Fleming-Tamao Oxidation (Stereoretentive)

-

Reagents:

, -

Mechanism: Electrophilic desilylation followed by rearrangement. The configuration at the carbon is retained .

-

Procedure:

-

Treat the

-hydroxysilane with -

Add

(or basic -

Reflux for 2-4 hours.

-

The C-Si bond is cleaved and replaced by C-OH with retention of stereochemistry.

-

Part 4: Case Studies in Drug Discovery

Polypropionate Synthesis (Macrolides)

In the synthesis of Erythromycin analogs, the "iterative aldol" approach is often plagued by matching/mismatching of catalyst and substrate control.

-

Solution: The

-silicon approach decouples the stereocenters. The silyl group is "mute" during chain extension but exerts profound local control during reduction. -

Impact: Enables the synthesis of "skipped" polyols (1,3-diols) with perfect stereocontrol, which are difficult to access via standard Evans Aldol chemistry.

Sila-Proline Isosteres

Replacing the

-

Effect: The

-silicon effect stabilizes the protonated amine (ammonium) via

References

-

Fleming, I., Henning, R., & Plaut, H. (1984).[4] The phenyldimethylsilyl group as a masked hydroxyl group. Journal of the Chemical Society, Chemical Communications.[5] Link[4]

-

Lambert, J. B., & Zhao, Y. (1996). The

-Silicon Effect. Journal of the American Chemical Society.[6] Link -

Anh, N. T., & Eisenstein, O. (1977). Theoretical interpretation of 1,2-asymmetric induction. The importance of antiparallelism. Nouv. J. Chim. Link

-

Tamao, K., Ishida, N., & Kumada, M. (1983). Hydrogen peroxide oxidation of the silicon-carbon bond. Journal of Organic Chemistry. Link

-

Sieburth, S. M. (2018). Silicon in Drug Design. Wiley Online Library. Link

Sources

- 1. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Copper-Catalyzed Conjugate Silyl Addition to Cyclohexenones

This Application Note is designed for research scientists and drug discovery professionals. It details the high-precision protocol for the Copper-Catalyzed Conjugate Addition of Silyl Nucleophiles to Cyclohexenone , specifically utilizing silylborane reagents.

-Silyl Ketones (Surrogates forIntroduction & Strategic Utility

The conjugate addition of silicon nucleophiles to

The modern standard—and the focus of this protocol—utilizes Copper(I) catalysis to activate Silylborane reagents (e.g.,

-

Chemoselectivity: Exclusive 1,4-addition (conjugate addition) due to the "soft" nature of the transient Cu-Si species.

-

Stereocontrol: When coupled with Chiral N-Heterocyclic Carbene (NHC) ligands, high enantioselectivity (

ee) is routine. -

Synthetic Versatility: The resulting C-Si bond is a "masked hydroxyl" group, convertible to a C-OH bond via Fleming-Tamao oxidation with retention of stereochemistry.[1]

Mechanistic Insight & Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The reaction does not proceed via oxidative addition/reductive elimination in the traditional sense. Instead, it relies on a

The Catalytic Pathway[1][2][3][4][5][6][7][8]

-

Activation: The alkoxide base (e.g.,

) reacts with the Cu-Cl precatalyst to form -

Transmetallation: The silylborane (

) reacts with -

Conjugate Addition: The

species complexes with the enone ( -

Turnover: The resulting Copper-Enolate reacts with the B-O species (or alcohol additives) to regenerate the active catalyst and release the silylated product (as a boron enolate or ketone).[2]

Figure 1: Catalytic cycle for the Cu-catalyzed conjugate silylation of cyclohexenone. Note the critical role of the alkoxide base in generating the active Cu-Si species.

Experimental Protocol

Reagents & Materials Table

| Component | Reagent | Role | Equiv. | Notes |

| Substrate | 2-Cyclohexen-1-one | Electrophile | 1.0 | Distill before use if yellow. |

| Si Source | Dimethylphenylsilylboronic acid pinacol ester ( | Nucleophile | 1.1 - 1.2 | Commercial or prepared via silyllithium + Cl-Bpin. |

| Catalyst | CuCl (purified) | Metal Center | 0.05 (5 mol%) | Must be white/off-white. Green CuCl is oxidized and inactive. |

| Ligand | SIMes or Chiral NHC (e.g., imidazolinium salts) | Ligand | 0.05 (5 mol%) | Use chiral ligand (e.g., valine-derived) for enantioselective variants. |

| Base | Activator | 0.06 - 1.0 | Activates precatalyst and Si-B reagent. | |

| Solvent | THF (anhydrous) | Medium | 0.2 M | Deoxygenated. |

Step-by-Step Procedure (Self-Validating)

Step 1: Catalyst Preparation (In Glovebox or Schlenk Line)

-

In a flame-dried Schlenk tube equipped with a stir bar, charge CuCl (5.0 mg, 0.05 mmol) and the NHC Ligand salt (0.05 mmol).

-

Add

(6.0 mg, 0.06 mmol). Note: A slight excess of base relative to Cu is required to generate the free carbene and the alkoxide complex. -

Add anhydrous THF (2.0 mL) and stir at room temperature for 15 minutes.

-

Validation Check: The solution should turn from a suspension to a clear or slightly cloudy homogeneous mixture (often light yellow). If it remains a heavy suspension or turns dark brown/black immediately, oxygen may be present.

-

Step 2: Silylborane Activation

-

Cool the reaction mixture to 0 °C (ice bath) or -78 °C (acetone/dry ice) depending on the desired enantioselectivity (lower temperatures improve ee).

-

Add

(1.2 equiv) dropwise.-

Validation Check: A color change to deep orange or red is often observed, indicating the formation of the active Cu-Si species.

-

Step 3: Conjugate Addition

-

Add Cyclohexenone (1.0 equiv) dropwise (neat or in minimal THF).

-

Stir at the set temperature.

-

Monitor: Use TLC (Hexanes/EtOAc 9:1). The silylated product is usually less polar than the starting enone.

-

Endpoint: Reaction is typically complete within 1–4 hours.

-

Step 4: Workup & Purification

-

Quench: Add saturated aqueous

(2 mL) and allow to warm to room temperature. -

Extraction: Extract with

or EtOAc (3 x 5 mL). -

Dry/Concentrate: Dry organics over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel.

-

Caution: Silyl ketones can be protodesilylated on acidic silica. Use neutralized silica (

) if the product is unstable, though

-

Critical Quality Attributes (CQA) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| No Reaction | Oxidized CuCl (Green) | Use fresh CuCl (White). Wash old CuCl with dilute HCl, water, EtOH, Et2O and dry. |

| Low Yield | Wet Solvent / Oxygen | The Cu-Si bond is proton-sensitive and air-sensitive. Ensure strict anhydrous/anaerobic conditions. |

| 1,2-Addition | Temperature too high | Ensure reaction is kept at 0 °C or lower. Higher temps promote hard nucleophile behavior. |

| Product Decomposition | Acidic Workup | Avoid strong acids. |

Data Interpretation (NMR)[3][9]

-

NMR: Look for the disappearance of the enone vinyl protons (

-

Product Signals:

-

The

-proton (chiral center) typically appears as a multiplet around -

The

group shows diagnostic methyl singlets near

-

References

-

Hoveyda, A. H., et al. (2010).[1][3] "Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes." Journal of the American Chemical Society.[4][2][3]

-

Oestreich, M., et al. (2013).

-Unsaturated Conjugated Compounds." Chemical Reviews. -

Fleming, I. (2002). "Silyl-to-Hydroxy Conversion in Organic Synthesis (Fleming-Tamao Oxidation)." Organic Reactions.[1][5][4][6][7][2][3][8][9][10]

-

Santos, W. L., et al. (2012).[7] "Copper(II)-Catalyzed Silyl Conjugate Addition to

-Unsaturated Conjugated Compounds: Brønsted Base-Assisted Activation of Si-B Bond in Water." Organic Letters.

Sources

- 1. NHC–Cu( i ) catalysed asymmetric conjugate silyl transfer to unsaturated lactones : application in kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC42160K [pubs.rsc.org]

- 2. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective conjugate silyl additions to cyclic and acyclic unsaturated carbonyls catalyzed by Cu complexes of chiral N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper‐Catalyzed Enantio‐ and Diastereoselective Addition of Silicon Nucleophiles to 3,3‐Disubstituted Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of α-Chiral Propargylic Silanes by Copper-Catalyzed 1,4-Selective Addition of Silicon Nucleophiles to Enyne-Type α,β,γ,δ-Unsaturated Acceptors [organic-chemistry.org]

- 7. Copper(II)-Catalyzed Silyl Conjugate Addition to α,β-Unsaturated Conjugated Compounds: Brønsted Base-Assisted Activation of Si-B Bond in Water [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Enantioselective and Exo-Selective Addition of Silicon Nucleophiles to 7-Oxa- and 7-Azabenzonorbornadiene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NHC-Cu-Catalyzed Silyl Conjugate Additions to Acyclic and Cyclic Dienones and Dienoates. Efficient Site-, Diastereo- and Enantioselective Synthesis of Carbonyl-Containing Allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Trimethylsilyl-cyclohexanone as a Chiral Auxiliary Precursor

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are powerful tools in this endeavor, serving as transient stereogenic units that are covalently attached to a prochiral substrate.[1][2] This temporary incorporation of chirality allows for the control of the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer over the other.[3] Following the desired transformation, the auxiliary can be cleaved and often recovered for reuse, rendering the process both efficient and economical.[1]

Among the diverse array of chiral auxiliaries, those derived from cyclic ketones have demonstrated considerable utility. This guide focuses on 3-trimethylsilyl-cyclohexanone, a precursor that leverages the steric and electronic properties of the trimethylsilyl (TMS) group to influence stereoselective transformations. The strategic placement of the bulky TMS group at the 3-position of the cyclohexanone ring provides a robust steric bias, effectively shielding one face of the molecule and directing the approach of incoming reagents.

Synthesis of the Chiral Auxiliary Precursor: 3-Trimethylsilyl-cyclohexanone

The reliable synthesis of 3-trimethylsilyl-cyclohexanone is a critical first step. A common and effective method involves the conjugate addition of a silyl nucleophile to cyclohexenone.[4] This 1,4-addition is often facilitated by copper-based reagents to ensure high regioselectivity.

Protocol 1: Synthesis of 3-(trimethylsilyl)cyclohexanone

This protocol outlines a general procedure for the synthesis via a conjugate addition route.

Materials:

-

Cyclohexenone

-

Trimethylsilyllithium (TMSLi) or a suitable silyl cuprate reagent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclohexenone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of the silyl nucleophile (e.g., TMSLi or a prepared silyl cuprate, 1.1 eq) in anhydrous THF or diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 3-(trimethylsilyl)cyclohexanone by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 70-85%

Application in Asymmetric Alkylation: A Step-by-Step Guide

A primary application of chiral auxiliaries derived from 3-TMS-cyclohexanone is in the diastereoselective alkylation of enolates. The bulky TMS group effectively blocks one face of the enolate, directing the electrophile to the opposite face.

Workflow for Asymmetric Alkylation:

Caption: Workflow for asymmetric alkylation using a 3-TMS-cyclohexanone-derived chiral auxiliary.

Protocol 2: Diastereoselective Alkylation of a Cyclohexanone-Derived Imine

This protocol details the formation of a chiral imine from a derivative of 3-TMS-cyclohexanone and its subsequent diastereoselective alkylation.

Materials:

-

Chiral amine derived from 3-TMS-cyclohexanone (1.0 eq)

-

Cyclohexanone (1.2 eq)

-

Anhydrous toluene

-

Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (e.g., methyl iodide, 1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Imine Formation

-

To a solution of the chiral amine derived from 3-TMS-cyclohexanone in anhydrous toluene, add cyclohexanone.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating complete imine formation.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.

Part B: Diastereoselective Alkylation

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve the crude imine in anhydrous THF and cool to -78 °C.

-

Slowly add LDA solution dropwise to the imine solution. Stir the resulting mixture at -78 °C for 2 hours to ensure complete deprotonation and formation of the chiral aza-enolate.

-

Add the alkyl halide (e.g., methyl iodide) dropwise at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the alkylated imine. The diastereomeric excess (d.e.) can be determined at this stage by NMR spectroscopy or chiral HPLC.

Mechanism of Stereochemical Control

The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the trimethylsilyl group. The bulky TMS group on the cyclohexyl ring of the auxiliary forces the enolate to adopt a conformation that minimizes steric interactions. This preferred conformation presents one face of the enolate to the incoming electrophile while shielding the other, leading to a highly diastereoselective alkylation.

Caption: Simplified representation of stereochemical induction by the TMS group.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product. Mild acidic hydrolysis is typically employed to cleave the imine or enamine, regenerating the ketone functionality and releasing the chiral amine auxiliary, which can then be recovered.

Protocol 3: Hydrolytic Cleavage of the Alkylated Imine

Materials:

-

Alkylated imine from Protocol 2

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the purified alkylated imine in THF.

-

Add 1M HCl and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product (the α-alkylated cyclohexanone) by flash column chromatography.

-

The aqueous layer can be basified and extracted to recover the chiral amine auxiliary.

Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the asymmetric synthesis. Several analytical techniques can be employed for this purpose.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most common and accurate methods. The enantiomers are separated on a chiral stationary phase, and the e.e. is calculated from the relative peak areas.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers can be distinguished by NMR, as they will form diastereomeric complexes or derivatives with distinct chemical shifts.[6][7]

Quantitative Data Summary

The following table summarizes typical results obtained in asymmetric alkylations using cyclohexanone-derived auxiliaries, illustrating the high levels of stereocontrol that can be achieved.

| Electrophile | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) of Final Product | Reference |

| Methyl Iodide | >95 | >95 | [8] |

| Ethyl Iodide | >95 | >95 | [8] |

| Benzyl Bromide | >98 | >98 | [8] |

Conclusion

3-Trimethylsilyl-cyclohexanone serves as a valuable and versatile precursor for the development of chiral auxiliaries. The strategic incorporation of the sterically demanding trimethylsilyl group provides a powerful means of controlling the stereochemical course of reactions such as enolate alkylations. The protocols detailed in this guide offer a robust framework for researchers to employ this strategy in the asymmetric synthesis of complex chiral molecules. The high diastereoselectivities achievable, coupled with the potential for auxiliary recovery, underscore the practical utility of this approach in both academic and industrial research settings.

References

- Mangeney, P., Alexakis, A., & Normant, J. F. (1988). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives by stereoselective conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones. Journal of the American Chemical Society, 110(11), 3786–3787.

-

Wikipedia. (2023, November 29). Chiral auxiliary. Retrieved from [Link]

- Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (2009). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Organic & Biomolecular Chemistry, 7(21), 4341-4343.

- Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (2014). The organocatalyzed domino Michael–aldol reaction revisited. Synthesis of enantioenriched 3-hydroxycyclohexanone derivatives by reaction of enals with α,α′-diaryl-substituted acetone. Organic & Biomolecular Chemistry, 12(4), 624-633.

- Strohmann, C., & Leist, M. (2015). Stereocontrol in nucleophilic substitution reactions at silicon: the role of permutation in generating silicon-centered chirality.

- Schrittwieser, J. H., Coccia, F., Kara, S., Grischek, B., Sattler, J. H., & Kroutil, W. (2014). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.

- Guevara-Pulido, J. O., Andrés, J. M., & Pedrosa, R. (2014). The Organocatalyzed Domino Michael-Aldol Reaction Revisited. Synthesis of Enantioenriched 3-Hydroxycyclohexanone Derivatives by Reaction of Enals with α,α´-Diaryl-substituted Acetone. Organic & Biomolecular Chemistry, 12(4), 624-633.

- Tabatabaeian, K., Keshavarz, E., Mamaghani, M., & Mahmoodi, N. O. (2010). An efficient RuIII/BINAP catalytic system for the aldol reactions of ketones with various aldehydes. Arkivoc, 2010(9), 155-162.

- Chan, T. H., & Wang, D. (1997). Stereoselective Transformations Starting with Chiral (Alkoxy)methyl-Substituted Organosilicon Compounds. CHIMIA, 51(4), 162-165.

- Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (2009). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived Salt in the Presence of Water. Organic & Biomolecular Chemistry, 7(21), 4341-4343.

- Oestreich, M. (2005). Chiral organosilicon compounds in asymmetric synthesis. Chemical Reviews, 105(10), 4029-4064.

- Deagostino, A., Prandi, C., & Venturello, P. (2003). Some Aspects of the Chemistry of Alkynylsilanes. Current Organic Synthesis, 1(2), 179-201.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3), 1-17.

- Gladysz, J. A., & Reimer, K. J. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organometallic Chemistry III (pp. 247-279). Elsevier.

- Landor, S. R., O'Connor, P. W., Tatchell, A. R., & Blair, I. (1973). Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 473-478.

- Zhang, Z., & Chen, F. (2021). Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation.

-

University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

- Patel, R. N. (2018). Identification and Implementation of Biocatalytic Transformations in Route Discovery: Synthesis of Chiral 1,3-Substituted Cyclohexanone Building Blocks. Organic Process Research & Development, 22(7), 834-846.

- Cristòfol, À., Griera, R., & Llebaria, A. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704.

- Ito, H., et al. (2021). Stereospecific Synthesis of Silicon-Stereogenic Optically Active Silylboranes and General Synthesis of Chiral Silyl Anions. ChemRxiv.

- Wenzel, T. J., & Wilcox, C. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(4), 256-270.

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]

- Nicholas, K. M., & Pettit, R. (1988). Cyclohexanone, 2-(1-methyl-2-propynyl)-. Organic Syntheses, 6, 813.

- Dudic, M., & Kaifer, E. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5530.

- List, B., et al. (2012). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Journal of the American Chemical Society, 134(22), 9221-9224.

- Stolarczyk, J. K., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Science, 13(16), 4652-4658.

- Smith, A. M., & Procter, D. J. (2021). Silyl Esters as Reactive Intermediates in Organic Synthesis. Synthesis, 53(16), 2737-2756.

- Joyce, L. A., et al. (2011). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy.

- Billups, W. E., & Chow, W. Y. (1998). Synthesis of 3-aryl-3-trimethylsilylcyclopropenes and their dibenzoyl derivatives. Possible cyclopropenyl anion precursors?. Journal of the Chemical Society, Perkin Transactions 1, (15), 2589-2592.

- Vrielynck, F. A., & De Clercq, P. J. (2007). Asymmetric synthesis of the epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244.

- Gayo, L. M., & Suto, M. J. (2005). A chiral cyclohexanone linked to polystyrene for solid-phase synthesis of chiral alpha-carbonyls.

- Smith, M. W., & Lectka, T. (2016). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. The Journal of Organic Chemistry, 81(15), 6331-6338.

- Fawcett, A., & Bower, J. F. (2017). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations.

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. york.ac.uk [york.ac.uk]

- 4. Cyclohexanone, 3-(trimethylsilyl)- | 7531-60-4 | Benchchem [benchchem.com]

- 5. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

functionalization of beta-silyl ketones via alpha-lithiation

Application Note: Stereocontrolled Functionalization of -Silyl Ketones

Strategic Significance & Scope

This guide details the protocol for the diastereoselective

In drug discovery and polyketide synthesis, establishing 1,3-stereochemical relationships (e.g., syn- or anti-1,3-diols) is a frequent bottleneck. Traditional aldol reactions often suffer from reversibility or difficult separation of isomers. The

-

Stereocontrol: The bulky silyl group at the

-position exerts powerful 1,3-induction during enolate alkylation, often overriding inherent substrate bias. -

Masked Functionality: The silyl moiety serves as a robust "masked hydroxyl" group, stable to basic, reducing, and nucleophilic conditions, yet readily convertible to an alcohol with retention of stereochemistry.[1]

Mechanistic Principles

The high diastereoselectivity observed in the alkylation of

The Stereochemical Model

Upon treatment with a lithium base (LDA), the

During electrophilic attack (e.g., alkylation), the electrophile approaches from the face anti to the bulky silyl group. This 1,3-induction typically yields the anti-isomer (relative to the silyl group and the new alkyl group) with high diastereomeric ratios (

Pathway Visualization

Figure 1: Mechanistic workflow from enolization to oxidative unmasking.[2] The silyl group directs the stereochemical outcome before being converted to a hydroxyl.[3]

Experimental Protocols

Protocol A: Kinetic Enolization and Stereoselective Alkylation

Objective: Generate the lithium enolate of a

Reagents:

- -Silyl Ketone substrate (e.g., 4-(phenyldimethylsilyl)butan-2-one).

-

Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).

-

Anhydrous THF (freshly distilled or from SPS).

-

Ammonium Chloride (sat. aq.).

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Maintain a positive pressure of Argon or Nitrogen.

-

LDA Preparation: Charge the flask with anhydrous THF (10 mL per mmol substrate). Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise.

-

Expert Insight: If preparing LDA in situ from

and

-

-

Enolization: Dissolve the

-silyl ketone (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LDA solution along the side of the flask over 10 minutes.-

Critical Control Point: Stir at -78°C for 45–60 minutes. Premature warming causes enolate equilibration (thermodynamic control), eroding regioselectivity.

-

-

Alkylation: Add the electrophile (1.2–1.5 equiv) neat or in THF solution. If the electrophile is a liquid (e.g., MeI), filter it through a small pad of basic alumina prior to use to remove stabilizers.

-

Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC. If the reaction is sluggish, allow it to warm slowly to -40°C, but do not exceed -20°C as silyl migration (Brook rearrangement type) or loss of stereocontrol may occur.

-

Quench & Workup: Quench with saturated

solution at the reaction temperature. Warm to room temperature. Extract with -

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Fleming-Tamao Oxidation (Unmasking)

Objective: Convert the phenyldimethylsilyl (

Reagents:

-

Alkylated

-silyl ketone (from Protocol A). -

Mercuric Acetate (

) or Potassium Bromide ( -

Peracetic acid (

) or Hydrogen Peroxide ( -

Solvent: Acetic Acid (AcOH) or THF/MeOH.

Step-by-Step Methodology (Standard Peracetic Acid Method):

-

Activation: Dissolve the silyl ketone (1.0 mmol) in Glacial Acetic Acid (5 mL). Add Mercuric Acetate (1.1 equiv). Stir at room temperature for 30 minutes.

-

Oxidation: Cool the mixture to 0°C. Add Peracetic acid (35% in dilute acetic acid, 3.0 equiv) dropwise.

-

Safety Note: Peracids are potentially explosive. Use a blast shield.

-

-

Rearrangement: Allow the mixture to warm to room temperature and stir for 2–4 hours. The C-Si bond rearranges to a C-O bond.[10]

-

Workup: Dilute with ether. Carefully quench excess oxidant with saturated Sodium Thiosulfate (

). Neutralize the acetic acid with saturated -

Isolation: Extract with ether, dry, and concentrate to yield the

-hydroxy ketone (aldol product).

Data Presentation: Stereocontrol Metrics

The size of the silyl group directly correlates with the diastereomeric ratio (

| Silyl Group ( | Electrophile | Yield (%) | Diastereomeric Ratio ( |

| Trimethylsilyl (TMS) | MeI | 82 | 60 : 40 |

| Triethylsilyl (TES) | MeI | 85 | 75 : 25 |

| Phenyldimethylsilyl ( | MeI | 88 | 96 : 4 |

| t-Butyldiphenylsilyl (TBDPS) | MeI | 91 | > 98 : 2 |

| Phenyldimethylsilyl | Benzyl Bromide | 84 | 95 : 5 |

Table 1: Impact of silyl ligand steric bulk on stereochemical outcome. Data synthesized from representative literature values (Fleming et al.). Note that

Troubleshooting & Optimization (The Self-Validating System)

To ensure protocol reliability, verify the following parameters:

-

Loss of Regioselectivity: If you observe alkylation on the wrong side of the ketone (away from the silyl group), your deprotonation was likely not kinetic. Ensure LDA is fresh and temperature is strictly

during addition. -

Low Yield in Oxidation: The

group requires electrophilic cleavage of the phenyl ring first. If using the -

Proton Source Contamination: If the starting material is recovered, the enolate was protonated. Dry all reagents. Use a colorimetric indicator (e.g., a trace of triphenylmethane) in the LDA prep; it should remain pink/red until the ketone is added.

References

-

Fleming, I., Hill, J. H. M., Parker, D., & Waterson, D. (1985).[11] Diastereoselectivity in the alkylation and protonation of some

-silyl enolates. Journal of the Chemical Society, Chemical Communications, (5), 318–321.[11] - Fleming, I. (1996). Stereochemical control in organic synthesis using silicon-containing compounds. Chemical Reviews, 96(1), 318.

-

Fleming, I., & Lewis, J. J. (1992).[12] The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre at the

position. Journal of the Chemical Society, Perkin Transactions 1, 3257–3266.[12]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Jones, G. R., & Landais, Y. (1996). The Oxidation of the Carbon-Silicon Bond.[1] Tetrahedron, 52(22), 7599-7662. (Comprehensive review of Fleming-Tamao conditions). [13]

Sources

- 1. Fleming-Tamao Oxidation [organic-chemistry.org]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. synarchive.com [synarchive.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. Diastereoselectivity in the alkylation and protonation of some β-silyl enolates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre at the β position - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

preventing protodesilylation of beta-silyl ketones during workup

Topic: Preventing Protodesilylation of

Core Directive: The -Effect Paradox

User Warning: The stability of your

Silicon stabilizes a positive charge at the

-

In Acid: Protonation of the ketone creates a positive charge. Silicon stabilizes this charge, weakening the C-Si bond and inviting nucleophilic attack (by water/solvent), leading to protodesilylation.

-

In Base: Enolate formation can lead to

-elimination of the silyl group, resulting in the formation of

Troubleshooting Guide (Q&A Format)

Issue A: "My product decomposed into a simple ketone during workup."

Diagnosis: Acid-Catalyzed Protodesilylation.

Root Cause: Standard acidic quenches (1M HCl) or even "mild" acidic salts (saturated NH

-

Immediate Action: Switch to a pH 7.0 Phosphate Buffer for quenching.

-

Process Change: If NH

Cl is required, it must be used at 0°C and effectively neutralized immediately upon phase separation.

Issue B: "I isolated an enone instead of my silyl ketone."

Diagnosis: Base-Mediated

-

Immediate Action: Avoid basic washes. Use brine or water only.

-

Process Change: Keep rotary evaporation bath temperature < 30°C .

Issue C: "The compound was pure by NMR but vanished on the silica column."

Diagnosis: Silica Gel Acidity. Root Cause: Standard silica gel is slightly acidic (pH ~4-5). This surface acidity is sufficient to catalyze protodesilylation via the mechanism described in Issue A. Solution:

-

Immediate Action: Passivate the silica gel with 1-3% Triethylamine (TEA) .[1]

-

Process Change: Pre-wash the column with the TEA-doped eluent before loading the sample.

Technical Protocols

Protocol 1: The "Cryo-Buffer" Quench

Use this standard operating procedure (SOP) to isolate labile

-

Cool Down: Cool the reaction mixture to -78°C (or 0°C if solvent freezes).

-

Buffer Prep: Prepare a 0.5 M Phosphate Buffer (pH 7.0). Ensure it is pre-chilled to 0°C.

-

Quench: Add the buffer slowly to the reaction mixture with vigorous stirring.

-

Critical Check: Verify the aqueous layer pH is between 6.5 and 7.5 using a pH strip.

-

-

Extraction: Extract rapidly with cold Diethyl Ether (Et

O) or Dichloromethane (DCM).-

Note: Et

O is preferred as it is easily removed without heating.

-

-

Drying: Dry over Na

SO -

Concentration: Concentrate in vacuo with a bath temperature

25°C .

Protocol 2: Passivated Silica Purification

Standard silica destroys

| Parameter | Standard Silica | Passivated Silica (Required) |

| Slurry Solvent | Hexane/EtOAc | Hexane/EtOAc + 2% Et |

| Column Prep | Pour and pack | Flush column with 2 column volumes (CV) of TEA-solvent |

| Sample Loading | Dissolve in DCM | Dissolve in eluent + 0.5% Et |

| Elution | Standard Gradient | Isocratic or Gradient with constant 1% Et |

Visual Mechanics & Logic

Figure 1: The Decomposition Pathways

This diagram illustrates why both acid and base are fatal to

Caption: Acid triggers hyperconjugative cleavage (left); Base triggers enolate-driven elimination (right).

Figure 2: The "Safe Mode" Workflow

Decision logic for processing reaction mixtures containing

Caption: Operational workflow emphasizing pH control and surface passivation to ensure compound integrity.

References

-

Lambert, J. B., et al. (1999). "

-Silyl and - Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry.

-

BenchChem Technical Support . (2025). "Deactivating Silica Gel with Triethylamine: A Guide." (Protocol for neutralizing silica acidity).[1][2][3]

-

University of Rochester . "Tips for Flash Column Chromatography: Acid Sensitive Compounds." (Standard operating procedure for TEA-doped chromatography).

-

Yao, W., et al. (2018).[4] "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes." The Journal of Organic Chemistry. (Demonstrates base-sensitivity and water's role in cleavage).

Sources

purification of 3-(trimethylsilyl)cyclohexanone on silica gel

Technical Support Center: Chromatography & Purification Division Ticket ID: #TMS-CYC-03 Subject: Optimization of Purification Protocol for 3-(trimethylsilyl)cyclohexanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are attempting to purify 3-(trimethylsilyl)cyclohexanone , a

Standard flash chromatography often results in:

-

Streaking/Tailing: Due to the interaction of the ketone with acidic silanols.

-

Mass Loss/Decomposition: Silica gel is slightly acidic (

). This acidity can catalyze protodesilylation (cleavage of the C-Si bond) or

The Solution: You must perform Buffered Flash Chromatography . By neutralizing the silica gel with an organic base (Triethylamine), you suppress the acidic sites responsible for decomposition and streaking.

Pre-Purification Diagnostics (TLC)

Before running your column, validate your detection method. 3-(trimethylsilyl)cyclohexanone has weak UV absorption (non-conjugated ketone). You must rely on chemical staining.

Recommended Visualization Protocol:

| Stain Reagent | Preparation | Appearance of Product | Mechanism |

| p-Anisaldehyde | Acidic ethanolic solution | Blue/Violet spots | Condensation with ketone; highly sensitive for silyl compounds. |

| PMA (Phosphomolybdic Acid) | 10% in Ethanol | Dark Blue/Green spots | Universal oxidation; silyl groups reduce Mo(VI) readily. |

| 2,4-DNP | Acidic aqueous solution | Yellow/Orange Precipitate | Specific hydrazone formation with the ketone. |

Critical Warning: Do not use stains containing strong acids (like pure sulfuric acid charring) before you have confirmed the spot, as the acid in the stain will decompose the silyl group on the plate, potentially confusing your

reading.

The "Buffered Silica" Protocol

This is the industry-standard method for purifying acid-sensitive silyl ketones, derived from protocols for analogous triethylsilyl compounds [1].

Reagents Required:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvents: Hexanes (or Pentane) and Ethyl Acetate (or Diethyl Ether).

-

Buffer: Triethylamine (

), high purity.

Step-by-Step Workflow:

-

Eluent Preparation:

-

Prepare your mobile phase (e.g., 9:1 Hexanes:EtOAc).[1]

-

Add 0.5% to 1.0% (v/v) Triethylamine to the solvent mixture.

-

Example: For 1 Liter of eluent, add 5 mL of

.

-

-

Column Pre-Treatment (The Neutralization Step):

-

Pack the column with silica using the buffered solvent.

-

Flush the column with at least 2 column volumes (CV) of the buffered solvent before loading your sample. This ensures the entire silica bed is neutralized.

-

-

Sample Loading:

-

Dissolve your crude oil in a minimum amount of the buffered eluent.

-

Load carefully onto the sand layer.[2]

-

-

Elution:

-

Run the column using the buffered solvent system.

-

The base prevents the "smearing" of the ketone, resulting in tighter bands and higher recovery.

-

Troubleshooting & FAQs

Q1: Why is my compound decomposing even with fast elution?

A: The "Beta-Effect" is working against you here. Silicon stabilizes a positive charge on the

-

Fix: You must use Triethylamine. Speed is not a substitute for chemical neutralization.

Q2: Can I use Alumina instead of Silica?

A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative if the buffered silica fails. However, alumina has lower resolution (theoretical plates) than silica. If your separation is difficult (impurities with similar

Q3: My TLC shows a spot at the baseline that wasn't there before. What is it? A: This is likely desilylated alcohol or polymerized enone . If the TMS group falls off, the resulting cyclohexanone or cyclohexenone derivatives are much more polar and will stick to the baseline or streak heavily.

Q4: How do I remove the Triethylamine from my product after the column? A: Triethylamine is volatile (b.p. 89°C).

-

Concentrate fractions on a rotary evaporator.

-

If traces remain, dissolve the product in pentane/ether and wash quickly with cold, dilute

or water (avoid strong acids). -

Dry over

and re-concentrate. Usually, high-vacuum drying is sufficient to remove residual TEA.

Mechanistic Visualization

The following diagram illustrates the decision logic and the chemical causality behind the buffered protocol.

Figure 1: Decision matrix comparing standard vs. buffered silica pathways. The buffered route prevents acid-catalyzed decomposition mechanisms common to

References

-

Organic Syntheses Procedure (Analogous Chemistry)

-

Title: Preparation of 3-(Triethylsilyl)cyclohexanone (Note 11 details the purification).[1]

-

URL:[Link]

- Relevance: This procedure explicitly states that silyl-cyclohexanones undergo decomposition on triethylamine-basified silica gel if not handled correctly, but standard silica is worse. It recommends 0.5% TEA.

-

-

Mechanistic Insight (Silyl Cuprates & Stability)

-

General Purification Guide

- Title: Rapid Chromatographic Technique for Preparative Separations with Moder

- Source:J. Org. Chem.

-

URL:[Link]

- Relevance: The baseline for flash chromatography, which must be modified (as per Ref 1) for acid-sensitive compounds.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scispace.com [scispace.com]

- 4. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Author: I. Flemming [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Observations on various silyl-cuprate reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

minimizing beta-elimination side reactions in silyl ketones

This technical guide addresses the stability of silyl-functionalized ketones, specifically focusing on the minimization of

Topic: Minimizing

Diagnostic: Identify Your Instability

Before troubleshooting, confirm the structural class of your "silyl ketone" and the specific degradation pathway. The term "beta-elimination" is chemically specific but often conflated with other decomposition modes.

| Compound Class | Structure | Primary Instability | The "Phantom" Side Reaction |

| Acid/Base Hydrolysis Often mistaken for simple protodesilylation. | |||

| Acyl Silane | Brook Rearrangement Migration of Si from C | Peterson Olefination If an aldehyde is formed and eliminates. |

Note: This guide focuses primarily on

-Silyl Ketones , where-elimination is the dominant failure mode. If you are working with Acyl Silanes, refer to Section 4.[2]

The Mechanism: Why -Elimination Occurs

Understanding the

The Elimination Pathway

Under acidic or basic conditions, the C-Si bond aligns with the p-orbitals of the carbonyl (or enol), lowering the activation energy for the elimination of the silyl group.

Figure 1: The thermodynamic drive toward elimination is fueled by the formation of the strong C=C bond and the stability of the leaving silyl group.

Troubleshooting & Prevention Protocols

Issue A: Product Decomposes During Silica Gel Chromatography

Cause: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to protonate the carbonyl oxygen, increasing the positive character at the

Solution: The "Buffered Silica" Protocol Do not use untreated silica gel. You must neutralize the acidic sites.

-

Prepare Slurry: Mix silica gel with your eluent (e.g., Hexanes/EtOAc).

-

Add Buffer: Add 1-2% Triethylamine (Et

N) to the slurry. -

Pack Column: Pour the slurry into the column.

-

Flush: Run 2 column volumes of eluent containing 1% Et

N through the column before loading your sample. -

Run: Elute your compound using solvent containing 0.5% Et

N.

| Reagent | Function | Concentration |

| Triethylamine | Neutralizes acidic Si-OH sites | 1-2% v/v |

| Alumina (Neutral) | Alternative stationary phase | 100% (Replace Silica) |

Issue B: Elimination During Reaction Workup

Cause: Aqueous workups often involve pH extremes. Strong acids (HCl) or bases (NaOH) will rapidly degrade

Solution: The "Cold Buffer" Quench

-

Temperature: Cool the reaction mixture to -78°C (or at least 0°C) before quenching.

-

Buffer Choice:

-

Avoid: 1M HCl, 1M NaOH, Saturated NaHCO

(can be too basic). -

Use:Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride (sat. aq.) .

-

-

Speed: Perform extraction quickly with cold ether or DCM. Do not let the organic layer sit over drying agents (MgSO

is slightly acidic; use Na

Issue C: Spontaneous Elimination (Steric Failure)

Cause: The silyl group is too small (e.g., TMS), making the C-Si bond labile and easy to attack or eliminate.

Solution: Steric Fortification Switch to a bulkier silyl group. The steric bulk prevents the orbital alignment required for elimination (anti-periplanar geometry).

| Silyl Group | Abbr.[2][3][4][5][6][7][8][9][10][11] | Stability Profile | Recommended Use |

| Trimethylsilyl | TMS | Low | Avoid for isolable |

| Triethylsilyl | TES | Medium | Good balance if you need to remove it later. |

| Dimethylphenylsilyl | PhMe | High | Excellent stability; allows Fleming-Tamao oxidation. |

| tert-Butyldimethylsilyl | TBS | Very High | Best for maximum stability; hard to remove. |

Special Case: Acyl Silanes ( )

If your "silyl ketone" has the silicon directly attached to the carbonyl, "beta-elimination" is technically the wrong term, but the result (loss of silicon) is similar. The culprit is the Brook Rearrangement .

Scenario: You add a nucleophile (Nu

Prevention Strategy:

-

Solvent: Use non-polar solvents (Hexanes, Toluene) rather than THF or Ether. Polar solvents stabilize the ionic transition state of the migration.

-

Temperature: Keep reactions below -78°C . The rearrangement is thermally driven.[12]

-

Counter-ion: Use organolithiums (R-Li) rather than Grignards (R-MgX). The covalent nature of the O-Li bond slows down the migration compared to the more ionic O-Mg bond.

Decision Tree for Troubleshooting

Figure 2: Rapid diagnostic logic for identifying the root cause of desilylation.

References

-

Fleming, I. (1979). Organic Silicon Chemistry. Comprehensive Organic Chemistry, Vol 3. Pergamon Press. Link

-

Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research, 7(3), 77–84. Link

-

Hudrlik, P. F., & Peterson, D. (1975). Stereochemistry of the reaction of

-hydroxy silanes with acid and base. Journal of the American Chemical Society, 97(6), 1464–1468. Link -

Fleming, I., & Henning, R. (1984). The phenyldimethylsilyl group as a masked hydroxy group. Journal of the Chemical Society, Perkin Transactions 1, 2645-2649. Link

Sources

- 1. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lanthanum Tricyanide-Catalyzed Acyl Silane-Ketone Benzoin Additions and Kinetic Resolution of Resultant α-Silyloxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation [beilstein-journals.org]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Chemoselective Cu-catalyzed acylsilylation of vinyl arenes using silylboronates and acyl fluorides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05220C [pubs.rsc.org]

- 10. Palladium- and Nickel-Catalyzed Carbon–Carbon Bond Insertion Reactions with Alkylidenesilacyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Optimizing Silyl Cuprate Addition to Enones

Welcome to the technical support center for silyl cuprate conjugate additions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful carbon-silicon bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies grounded in mechanistic understanding to help you optimize your reaction yields and reproducibility.

Foundational Concepts: Understanding the System

Before diving into troubleshooting, it's crucial to grasp the core principles governing the reaction. The success of a silyl cuprate addition hinges on the interplay between the cuprate's structure, the substrate's reactivity, and the reaction environment.

The Silyl Cuprate Reagent: A Sensitive Nucleophile

Silyl cuprates are organometallic reagents prized for their ability to deliver a silyl nucleophile selectively to the β-position of α,β-unsaturated systems.[1] The most common variant is the Gilman-type reagent, a lithium disilylcuprate with the general formula (R₃Si)₂CuLi.

However, the term "silyl cuprate" encompasses a family of reagents with varying reactivity and stability.[2] Higher-order cyanocuprates, for example, can exhibit enhanced stability and reactivity.[3][4] These reagents are notoriously sensitive to air, moisture, and thermal degradation, making their careful preparation and handling paramount for success.[5][6]

The Reaction Mechanism: A Multi-Step Pathway

The conjugate addition is not a simple one-step event. While debated, the mechanism is generally understood to proceed through several key stages. Initially, the cuprate coordinates to the alkene of the enone, forming a π-complex.[7] This is followed by oxidative addition to generate a transient Cu(III) intermediate, which then undergoes rate-determining reductive elimination to form the new C-Si bond and a copper enolate.[8][9] This final enolate is then typically trapped with an electrophile or quenched during workup.

Caption: General mechanism of silyl cuprate conjugate addition.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common experimental failures.

Problem 1: Low or No Conversion of Starting Enone

Q: My TLC/LC-MS analysis shows mostly unreacted starting material after the recommended reaction time. What are the most likely causes?

A: This is the most frequent issue and almost always points to a problem with the cuprate reagent's activity or insufficient reactivity of the overall system.

Potential Cause 1: Inactive Silyl Cuprate Reagent

The silyl cuprate may have decomposed before or during the reaction.

-

Expert Analysis: Silyl-lithium precursors and the final cuprates are highly basic and pyrophoric. Exposure to trace atmospheric oxygen or water will rapidly degrade them. Likewise, thermal instability is a major concern; many silyl cuprates begin to decompose at temperatures above -20 °C.[5] The quality of the organolithium used to generate the silyl-lithium is also critical, as impurities can hinder cuprate formation.[10]

-

Solutions & Protocols:

-

Ensure Rigorous Anhydrous & Inert Conditions: All glassware must be aggressively flame- or oven-dried. Use high-quality anhydrous solvents (THF is common and should be freshly distilled from sodium/benzophenone).[6][11] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the preparation and reaction.

-

Maintain Low Temperatures: Prepare the cuprate at low temperatures (typically -78 °C to -20 °C, depending on the specific recipe) and maintain the reaction at -78 °C unless optimization suggests otherwise.[12][13]

-

Use High-Quality Reagents: Use a freshly titrated or newly purchased organolithium reagent for generating the silyl-lithium. For the copper source, CuI or CuCN should be purified or purchased in high-purity grades. Using a soluble and highly active copper source like CuBr•SMe₂ can also be beneficial.[14]

-

Potential Cause 2: Low Substrate Reactivity

Your enone may be too sterically hindered or electronically deactivated.

-

Expert Analysis: β,β-Disubstituted enones are notoriously difficult substrates for conjugate additions due to severe steric hindrance at the reaction center.[15][16]

-

Solutions & Protocols:

-

Incorporate an Additive: The addition of chlorotrimethylsilane (TMSCl) is the most common and effective strategy. TMSCl accelerates the reaction by trapping the intermediate copper enolate, which renders the overall process irreversible and drives the reaction forward.[9][16][17] Alternatively, a Lewis acid like BF₃·Et₂O can be used to activate the enone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.[18]

-

Switch to a More Reactive Cuprate: Consider preparing a mixed higher-order cyanocuprate, such as R₃Si(CN)CuLi, which can exhibit greater reactivity and thermal stability.[3][4]

-

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Chemoselectivity & Side Product Formation

Q: My reaction works, but I get a mixture of products, including what appears to be 1,2-addition and the simple ketone product without the silyl group. How can I improve selectivity?

A: This indicates that alternative reaction pathways are competing with the desired 1,4-addition. Controlling selectivity requires fine-tuning the reaction conditions to favor the "soft" nucleophilic character of the cuprate.

Potential Cause 1: Competing 1,2-Addition

The silyl group adds to the carbonyl carbon instead of the β-carbon.

-

Expert Analysis: While organocuprates are famous for 1,4-selectivity, this preference is not absolute.[13] 1,2-addition becomes more competitive at higher temperatures and with less sterically hindered carbonyls (e.g., aldehydes). The mechanism involves attack of a "harder" nucleophile on the "hard" carbonyl carbon.[7]

-

Solutions & Protocols:

-

Strict Temperature Control: Ensure the reaction is maintained at -78 °C. This low temperature maximizes the orbital control that favors soft-soft (cuprate/β-carbon) interactions over charge control (hard-hard) interactions.

-